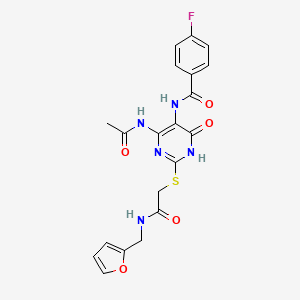
2-(Bromomethyl)-1,1-difluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and odor .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Safety data sheets often contain this information .Aplicaciones Científicas De Investigación
Synthetic Applications : Vasin et al. (2012) explored the reactions of bromomethyl cyclohexenyl sulfones with dimethyl malonate and malononitrile, leading to products through a Michael-induced Ramberg-Bäcklund reaction. This work contributes to the understanding of reactions involving bromomethyl cyclohexenyl derivatives (Vasin, Bolusheva, & Razin, 2012).
Conformational Studies : Wiberg et al. (2005) investigated the conformational preferences of 1,2- and 1,4-difluorocyclohexane, providing valuable information on the structural aspects of such compounds. Their research involved both experimental and computational methods (Wiberg, Hinz, Jarret, & Aubrecht, 2005).
Highly Substituted Cyclohexanes : Hofmann et al. (2006) prepared 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, examining the influence of proximity effects on the reactivity of such highly substituted cyclohexanes. This research highlights the complexity in the synthetic approach to tris(bromomethyl) compounds (Hofmann, Ren, Lough, & Fekl, 2006).
Annulation and Catalysis : Janssen‐Müller et al. (2016) demonstrated a novel approach using N-heterocyclic carbenes for the activation of 2-(bromomethyl)benzaldehydes. This method allows for the generation of functionalized 1-isochromanones through [4 + 2] annulation (Janssen‐Müller, Singha, Olyschläger, Daniliuc, & Glorius, 2016).
Electrochemical Reactions : Habibi et al. (2015) explored the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of naphthoquinone derivatives. This study is significant for understanding the electro-reductive Diels-Alder type sequential reactions (Habibi, Pakravan, & Nematollahi, 2015).
Solvent Effects on Reactions : Dvorko et al. (2004) analyzed the effects of solvent on the heterolysis rates of various substrates, including bromocyclohexene. This study offers insights into the role of nucleophilic solvation in the mechanism of covalent bond heterolysis (Dvorko, Ponomareva, & Ponomarev, 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(bromomethyl)-1,1-difluorocyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c8-5-6-3-1-2-4-7(6,9)10/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSXZXFUCMDQMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CBr)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,1-difluorocyclohexane | |
CAS RN |
1871326-97-4 |
Source


|
| Record name | 2-(bromomethyl)-1,1-difluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402321.png)
![(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2402326.png)
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402327.png)
![Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2402328.png)
![Cis-Tetrahydro-Pyrrolo[3,4-B]Pyridine-1,4A,6-Tricarboxylic Acid 6-Benzyl Ester 1-Tert-Butyl Ester 4A-Ethyl Ester](/img/structure/B2402331.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402337.png)
![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2402338.png)



![1-(4-Chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B2402344.png)